molecular formula C36H34N4O4 B10853852 N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide

Cat. No.: B10853852
M. Wt: 586.7 g/mol
InChI Key: TZASTBIDWCFCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of XR-9544 involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The synthetic routes often include:

    Condensation Reactions: Initial steps may involve the condensation of specific aromatic compounds to form key intermediates.

    Cyclization Reactions: These intermediates undergo cyclization to form the core structure of XR-9544.

    Functional Group Modifications:

Industrial production methods for XR-9544 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

XR-9544 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

XR-9544 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a model compound to study the structure-activity relationships of multidrug resistance modulators.

    Biology: XR-9544 is used in research to understand the mechanisms of drug resistance in cancer cells and to develop strategies to overcome this resistance.

    Medicine: It has potential therapeutic applications in enhancing the efficacy of chemotherapy by inhibiting drug efflux transporters in cancer cells.

    Industry: XR-9544 can be used in the development of new drugs and formulations aimed at combating multidrug resistance.

Mechanism of Action

The mechanism of action of XR-9544 involves its interaction with ATP-binding cassette transporters, particularly P-glycoprotein. By binding to these transporters, XR-9544 inhibits their activity, preventing the efflux of chemotherapeutic drugs from cancer cells. This results in increased intracellular concentrations of the drugs, enhancing their cytotoxic effects on the cancer cells . The molecular targets of XR-9544 include the H-site of P-glycoprotein, where it exerts its inhibitory effects .

Properties

Molecular Formula

C36H34N4O4

Molecular Weight

586.7 g/mol

IUPAC Name

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide

InChI

InChI=1S/C36H34N4O4/c1-43-33-20-25-16-18-40(23-28(25)21-34(33)44-2)17-15-24-11-13-29(14-12-24)38-36(42)30-8-4-6-10-32(30)39-35(41)27-19-26-7-3-5-9-31(26)37-22-27/h3-14,19-22H,15-18,23H2,1-2H3,(H,38,42)(H,39,41)

InChI Key

TZASTBIDWCFCGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC

Origin of Product

United States

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